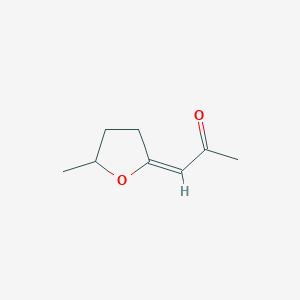

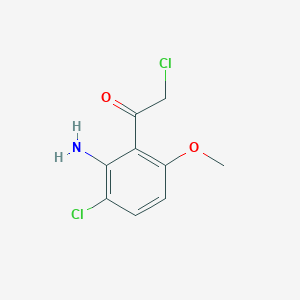

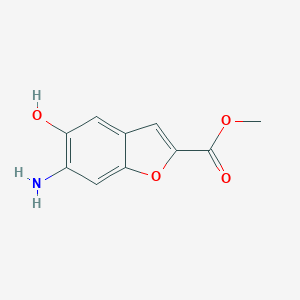

(S)-N-oleoyltyrosinol

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Applications De Recherche Scientifique

Antimicrobial Activity and Food Preservation

- Antimicrobial and Food Preservative Applications : Phenolic compounds from Olea europaea, including those similar to (S)-N-oleoyltyrosinol, exhibit antimicrobial activity. This has led to their exploration as natural alternatives for food preservation. Research suggests that specific extracts containing strong antimicrobial compounds such as hydroxytyrosol, oleacein, or oleacanthal could be suitable for food preservation, though further research is needed to understand their effectiveness in actual food matrices and their impact on food's natural microbiota and sensory properties (Thielmann, Kohnen, & Hauser, 2017).

Anti-Inflammatory Properties

- Inhibition of Inflammatory Responses : Alkamides from Tropaeolum tuberosum, including compounds structurally similar to (S)-N-oleoyltyrosinol, have shown anti-inflammatory properties by inhibiting TNF-α and NF-κB production in monocytic cells. This suggests potential therapeutic applications in conditions related to inflammation (Apaza T et al., 2019).

Cellular Imaging

- Cell Membrane Imaging : A compound related to (S)-N-oleoyltyrosinol, azido-N-oleoyl serinol, has been synthesized and evaluated for cell membrane imaging. It mimics biofunctional lipid ceramides and has been used for click reactions in cell imaging, indicating potential applications in biological research and cellular studies (Walter et al., 2016).

Antioxidant and Anti-inflammatory Effects

- Alleviation of Intestinal Inflammation and Oxidative Stress : Hydroxytyrosol, a compound related to (S)-N-oleoyltyrosinol, has demonstrated effectiveness in reducing inflammation and oxidative stress in models of ulcerative colitis. This suggests its potential application in treating inflammatory bowel diseases (Elmaksoud et al., 2021).

Cancer Prevention and Treatment

- Cancer Prevention and Treatment : Some triterpenoids and related compounds, potentially including (S)-N-oleoyltyrosinol, are being explored for their anti-cancer properties. They have shown effects on inflammation, cell redox state, anti-proliferative, and pro-apoptotic activities, which could be beneficial in cancer prevention and treatment (Liby, Yore, & Sporn, 2007).

Biochar and Agricultural Applications

- Biochar in Agriculture : Research on biochar, a product of plant matter decomposition, suggests its utility in mitigating nitrous oxide emissions in agriculture. This area of research might indirectly relate to the use of plant-derived compounds like (S)-N-oleoyltyrosinol in sustainable agricultural practices (Deng et al., 2019).

Mécanisme D'action

Target of Action

OMDM-1, also known as (S)-N-oleoyltyrosinol, is a potent, selective, and metabolically stable inhibitor of anandamide cellular uptake (ACU) . The primary target of OMDM-1 is the facilitated cellular reuptake process that utilizes a purported transporter protein . This process is crucial for the termination of anandamide signaling .

Mode of Action

OMDM-1 interacts with its target by inhibiting the cellular uptake of anandamide . It also has almost no activity at vanilloid receptors in the intracellular calcium assay carried out with intact cells over-expressing the human VR1 .

Biochemical Pathways

The biochemical pathway affected by OMDM-1 is the endocannabinoid system (ECS). The ECS is composed of endogenous cannabinoids, components involved in their synthesis, transport, and degradation, and a variety of cannabinoid receptors . By inhibiting the cellular uptake of anandamide, OMDM-1 modulates the signaling of the ECS .

Pharmacokinetics

It is known to be a metabolically stable compound

Result of Action

The inhibition of anandamide uptake by OMDM-1 results in prolonged anandamide signaling . This can modulate neurotransmitter release via activation of the type 1 cannabinoid receptor (CB1R) in the brain . .

Safety and Hazards

Propriétés

IUPAC Name |

(Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDMLAQPOAVWNH-JRUKXMRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-oleoyltyrosinol | |

CAS RN |

616884-62-9 | |

| Record name | OMDM-1 cpd | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.